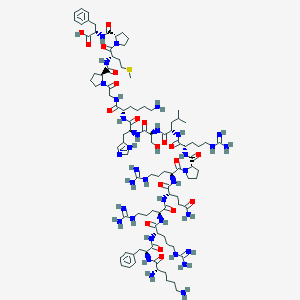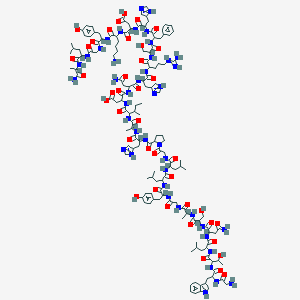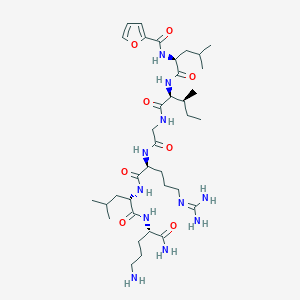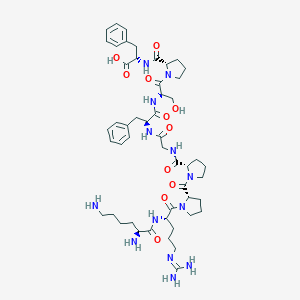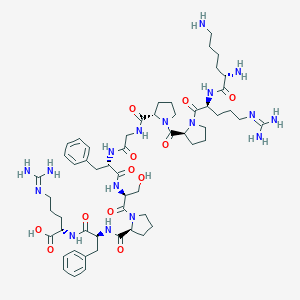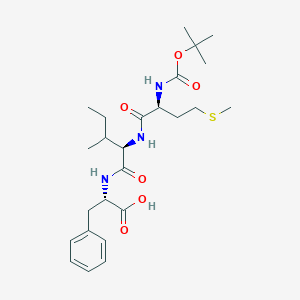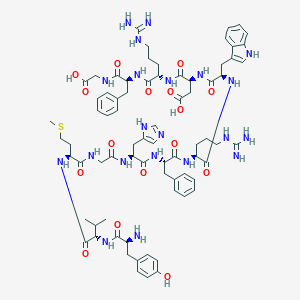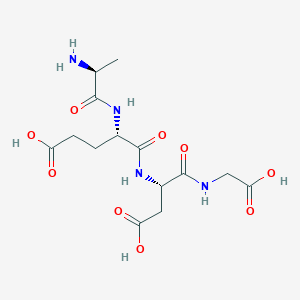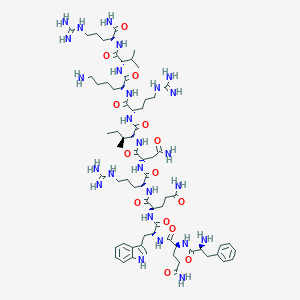
H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptides are short chains of amino acids linked by peptide bonds. They are fundamental components of cells that carry out important biological functions. The peptide you mentioned is composed of the following amino acids: Phenylalanine (Phe), Glutamine (Gln), Tryptophan (Trp), Arginine (Arg), Asparagine (Asn), Isoleucine (Ile), Lysine (Lys), and Valine (Val).
Synthesis Analysis
Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing chain, which is attached to insoluble beads.Molecular Structure Analysis
The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and cryo-electron microscopy (cryo-EM). These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide.Chemical Reactions Analysis
Peptides can undergo various chemical reactions. One common reaction is the formation of a disulfide bond between two cysteine residues, which can stabilize the peptide’s structure. Other reactions can involve the side chains of the amino acids, depending on their chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide can be influenced by its amino acid composition and sequence. For example, the presence of charged or polar amino acids can affect the peptide’s solubility, while the presence of aromatic amino acids can influence its absorbance of UV light.科学研究应用
肽结构和稳定性
肽序列H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2与肽结构和稳定性研究相关。具体而言,研究重点放在肽中β-发夹结构的形成上,研究表明特定氨基酸序列在稳定这些结构中的重要性。例如,鸟氨酸(Orn)已被证明通过δ-氨基团连接形成一个转角结构,显著稳定β-发夹,与d-Pro-Gly在诱导β-发夹形成方面相当 (Nowick & Brower, 2003)。
肽库和蛋白质组学
研究还利用肽库来了解各种氨基酸与蛋白质的结合机制。例如,将不同氨基酸连接到色谱珠上,用于研究鱼饵与蛋白质的结合,如人类红细胞的细胞质蛋白质组所代表的。这项研究揭示了氨基酸中的“大捕手”和“小捕手”,某些氨基酸如Arg和Phe捕获了显著更多的独特基因产物 (Bachi et al., 2008)。
肽的氚标记
这个肽序列在肽的氚标记中具有相关性,用于放射受体结合测定和代谢途径的映射研究。这种方法允许对各种肽的结合亲和力和代谢途径进行表征,有助于我们理解它们的生物功能 (Tóth et al., 2012)。
基于肽的治疗
针对多发性硬化等疾病的基于肽的治疗研究涉及基于特定蛋白表位设计和合成肽类似物。这一领域的研究旨在识别可以调节免疫反应并提供治疗益处的肽结构 (Tselios et al., 2000)。
安全和危害
The safety and hazards associated with a peptide depend on its biological activity. Some peptides are toxic or allergenic, while others are safe for use in humans. It’s important to thoroughly test any new peptide for potential adverse effects.
未来方向
The study of peptides is a rapidly advancing field with many potential applications in biotechnology and medicine. Future research could focus on understanding the function of your peptide, improving methods for its synthesis, and exploring its potential uses.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Gln-Trp-Gln-Arg-Asn-Ile-Arg-Lys-Val-Arg-NH2 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


